molecular formula C14H12ClNO3 B1532037 3-Amino-5-chloro-2-methoxyphenyl benzoate CAS No. 1228182-63-5

3-Amino-5-chloro-2-methoxyphenyl benzoate

Cat. No. B1532037
M. Wt: 277.7 g/mol
InChI Key: NWNYABASHUUMHW-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-methoxyphenyl benzoate, also known as ACMPB, is a benzoate compound that possesses a chlorine atom and a methoxy group . It is an off-white crystalline powder.


Synthesis Analysis

ACMPB is synthesized by the reaction of 3-amino-5-chloro-2-methoxyphenol with benzoic anhydride in the presence of a catalyst.


Molecular Structure Analysis

The molecular formula of 3-Amino-5-chloro-2-methoxyphenyl benzoate is C14H12ClNO3 . The InChI code for this compound is 1S/C14H12ClNO3/c1-18-13-11 (16)7-10 (15)8-12 (13)19-14 (17)9-5-3-2-4-6-9/h2-8H,16H2,1H3 .


Physical And Chemical Properties Analysis

The compound is an off-white crystalline powder. It is soluble in methanol and ethyl acetate. The melting point is between 144 - 145 degrees Celsius . The molecular weight of the compound is 277.71 .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of compounds related to "3-Amino-5-chloro-2-methoxyphenyl benzoate" is in corrosion control. Research has demonstrated the effectiveness of structurally related compounds in inhibiting corrosion of mild steel in acidic environments. This application is critical in extending the lifespan of metal components in industrial settings, highlighting the compound's potential in materials science and engineering (Bentiss et al., 2009).

Polymer Synthesis

Another application is in the synthesis of polymers, where derivatives of "3-Amino-5-chloro-2-methoxyphenyl benzoate" have been used to create hyperbranched aromatic polyamides. These polymers exhibit desirable properties such as solubility in common organic solvents and have potential applications in materials science, especially in creating new materials with specific mechanical, thermal, or chemical resistance properties (Yang, Jikei, & Kakimoto, 1999).

Drug Development

In pharmacology, derivatives of "3-Amino-5-chloro-2-methoxyphenyl benzoate" have been explored for their potential in drug development. For instance, compounds derived from this chemical have been studied for their antibacterial activity and molecular docking, indicating their potential use in developing new antimicrobial agents. This application is crucial in addressing the rising challenge of antibiotic resistance (Shakir, Saoud, & Hussain, 2020).

Receptor Agonists

Furthermore, research has been conducted on the use of "3-Amino-5-chloro-2-methoxyphenyl benzoate" derivatives as potent agonists for 5-HT4 receptors. These findings are significant for the pharmaceutical industry, especially in the development of drugs targeting gastrointestinal or psychiatric disorders (Yang et al., 1997).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(3-amino-5-chloro-2-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-13-11(16)7-10(15)8-12(13)19-14(17)9-5-3-2-4-6-9/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNYABASHUUMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloro-2-methoxyphenyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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